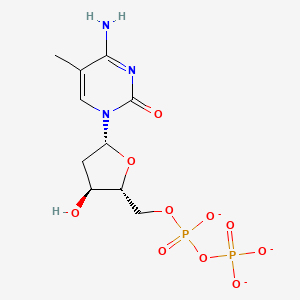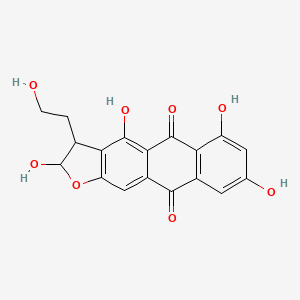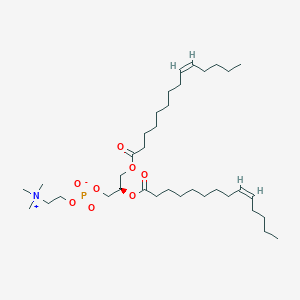
1,2-Dimyristoleoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(14:1(9Z)/14:1(9Z)) is a phosphatidylcholine 28:2.
Wissenschaftliche Forschungsanwendungen
Lipid Bilayer Studies
- DMPC is used to study the properties of lipid bilayers. For example, molecular dynamics simulations have been performed to investigate the structure of DMPC bilayers in liquid-crystalline (fluid) phase, providing insights into the membrane's properties at different conditions (Zubrzycki et al., 2000).
Binary Lipid Mixtures
- Research on binary lipid mixtures of DMPC with other lipids has been conducted to understand their mixing behavior and applications in gene delivery. This involves characterizing the mixtures through various techniques like differential scanning calorimetry and dynamic light scattering (Wölk et al., 2015).
Lipid Dynamics and Phase Behavior
- DMPC's role in the stability and dynamics of bicelles, which are disc-like structures formed in mixed lipid solutions, has been explored. The study of DMPC in these structures helps understand the physical properties of lipid mixtures (Triba et al., 2006).
Structural Biology Applications
- In structural biology, DMPC is utilized in the formation of bicelles for spectroscopic studies of membrane-bound peptides and for structural refinement of soluble protein structures. Its compatibility with various experimental conditions is a focus of research (Wu et al., 2010).
Lipid-Protein Interactions
- The interaction between DMPC and various proteins, such as enzymes and peptides, is studied to understand membrane protein dynamics. This includes investigating how different environmental factors influence these interactions (Wang et al., 2019).
Pharmaceutical and Biotechnological Applications
- DMPC is also researched for its potential in drug delivery and gene therapy. Its interaction with various compounds and its role in the formation of liposomes and other delivery vehicles are of particular interest (Peyret et al., 2017).
Eigenschaften
Produktname |
1,2-Dimyristoleoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C36H68NO8P |
Molekulargewicht |
673.9 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12-,15-13-/t34-/m1/s1 |
InChI-Schlüssel |
AVCZHZMYOZARRJ-JWLMTKEBSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

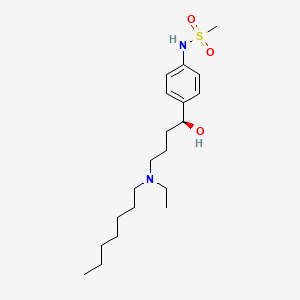
![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
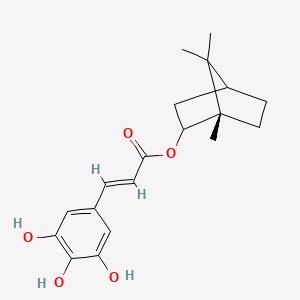
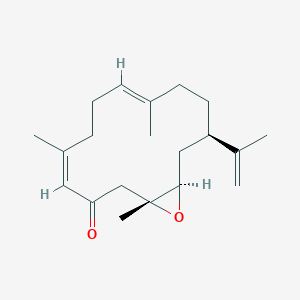
![Calixresorc[6]arene](/img/structure/B1263265.png)
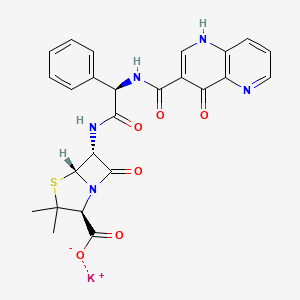
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
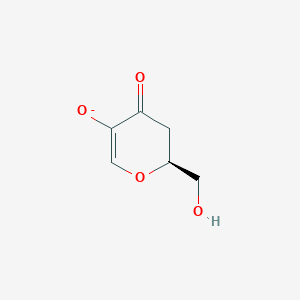
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
